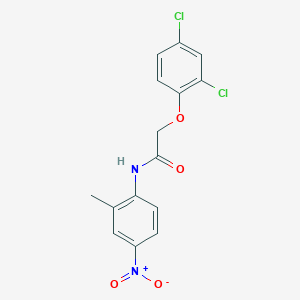![molecular formula C14H17N5O B11701478 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11701478.png)
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a dimethylamino group, and a carbohydrazide moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its pyrazole ring and dimethylamino group make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H17N5O |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O/c1-18(2)12-6-4-11(5-7-12)10-15-16-14(20)13-8-9-19(3)17-13/h4-10H,1-3H3,(H,16,20)/b15-10+ |
Clave InChI |
COIKWWSLHBVWJM-XNTDXEJSSA-N |
SMILES isomérico |
CN1C=CC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
SMILES canónico |
CN1C=CC(=N1)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Solubilidad |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
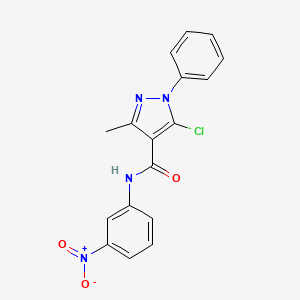
![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)
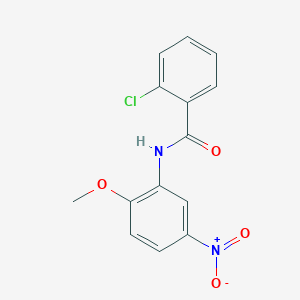
![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)
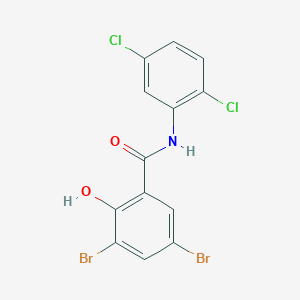
![N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11701447.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)](/img/structure/B11701465.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)
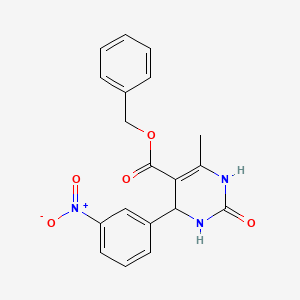
![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
